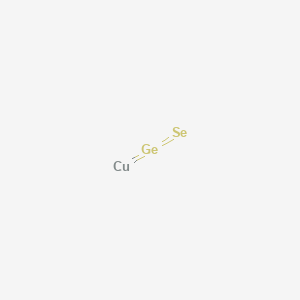

Copper germanium selenide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Copper Germanium Selenide is a compound with the linear formula CuGeSe . It is generally available in most volumes with high purity . It appears as a powder, granules, or pieces .

Synthesis Analysis

Copper selenides can be synthesized using wet chemical methods . The synthesis results in copper selenides with different stoichiometric compositions, including CuSe, Cu3Se2, and Cu2−xSe . These compounds exhibit different morphologies and sizes .Molecular Structure Analysis

The molecular structure of copper selenides, such as Cu2−xSe, contributes to their unique properties. For instance, Cu2−xSe has the highest Seebeck coefficient and lowest thermal conductivity among the three samples due to its unique crystal structure .Chemical Reactions Analysis

Copper selenides undergo various chemical reactions. For instance, after being sintered at 400 °C under N2 atmosphere, the electrical conductivity of Cu2−xSe significantly increases .Physical and Chemical Properties Analysis

This compound is insoluble in water . Its molecular weight is 215.12 . The compound’s exact mass and monoisotopic mass are 216.767 g/mol .Applications De Recherche Scientifique

Thermoelectric Materials

One area of research focuses on doping copper selenide to tune the crystal structure and thermoelectric performance of germanium telluride-based materials. For example, doping with copper selenide has been shown to enhance the thermoelectric performance of germanium telluride (GeTe) compounds. This enhancement is achieved by tuning the crystal structure and carrier concentration, leading to a significant improvement in the material's zT value, a dimensionless figure of merit for thermoelectric materials (Luo Yue, Pengpeng Bai, & Shuqi Zheng, 2023).

Optoelectronic Devices

Research on the synthesis of nanocrystals for sintered thin film alloys has demonstrated the use of germanium-based compounds in fabricating thin films suitable for high-efficiency optoelectronic devices. By blending with other nanocrystals and undergoing a selenization process, these materials show promise for applications in solar cells and other optoelectronic devices due to their favorable structural, optical, and electronic properties (A. Chesman et al., 2014).

Photoelectric Applications

Germanium selenide monolayers have been explored for their potential in photoelectric applications. Studies on monolayer germanium selenide have highlighted its promising characteristics as a natural p-type semiconductor with complex band structures. This makes it a candidate for enhancing the performance of devices through the control of thickness-dependent properties (Hongquan Zhao et al., 2018).

Biomedical Applications

The investigation into the biofouling properties of membranes containing selenium and copper nanoparticles has opened avenues for the application of selenium and copper-based compounds in the biomedical field. By incorporating selenium and copper nanoparticles into polyethersulfone (PES) membranes, these materials demonstrate improved antifouling performance and protein rejection, making them suitable for applications in medical devices and water purification technologies (Nuri Akar et al., 2013).

Mécanisme D'action

Target of Action

Copper germanium selenide is primarily targeted for use in thermoelectric devices . It is considered a promising candidate for high-performance flexible thermoelectrics . The compound’s primary targets are the electron transport pathways in these devices, where it plays a crucial role in the conversion of heat into electricity .

Biochemical Pathways

This chain is a series of compounds that transfer electrons from electron donors to electron acceptors via redox reactions. The energy released in these reactions is used to generate a form of chemical potential energy .

Pharmacokinetics

The compound’sADME properties (Absorption, Distribution, Metabolism, and Excretion) would be relevant in the context of its stability, reactivity, and lifespan within a device .

Result of Action

The result of this compound’s action is a significant improvement in the thermoelectric performance of the devices in which it is used . Specifically, the compound’s action leads to an enhancement in the electrical conductivity of the device, resulting in a significant improvement of its ZT values from 0.096 to 0.458 at 30 to 150 °C .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and atmospheric conditions . For example, the compound’s electrical conductivity enhances considerably after being sintered at 400 °C under N2 atmosphere . This suggests that the compound’s action, efficacy, and stability can be optimized under specific environmental conditions .

Safety and Hazards

Propriétés

IUPAC Name |

selanylidenegermylidenecopper |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.GeSe/c;1-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTVKWORTHHMFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cu]=[Ge]=[Se] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuGeSe |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)